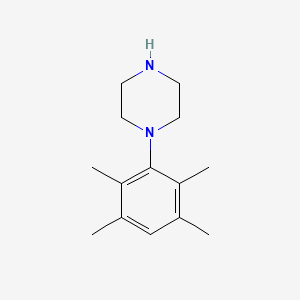

1-(2,3,5,6-Tetramethylphenyl)piperazine

Description

1-(2,3,5,6-Tetramethylphenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with four methyl groups at the 2-, 3-, 5-, and 6-positions. This structural arrangement distinguishes it from other piperazine analogues, as the tetramethyl substitution confers high lipophilicity and steric bulk. Piperazine derivatives are known for their diverse biological activities, including psychostimulant, serotonergic, and antimicrobial effects, which are heavily influenced by substituent patterns .

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-(2,3,5,6-tetramethylphenyl)piperazine |

InChI |

InChI=1S/C14H22N2/c1-10-9-11(2)13(4)14(12(10)3)16-7-5-15-6-8-16/h9,15H,5-8H2,1-4H3 |

InChI Key |

LQBFRZCOEZBJDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)N2CCNCC2)C)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Potential

Research indicates that 1-(2,3,5,6-tetramethylphenyl)piperazine exhibits significant biological activities. It has been shown to interact with various receptors and enzymes involved in neurotransmission and cellular signaling pathways. Notable pharmacological applications include:

- Antidepressant effects : The compound may modulate serotonin and dopamine receptors.

- Antihistamine properties : Potential use in treating allergic reactions through H1 receptor antagonism.

- Antipsychotic activity : Investigated for its ability to influence dopaminergic pathways.

Case Studies

- Neurotransmitter Interaction Study :

-

Antihistamine Activity :

- In vitro assays showed that the compound effectively inhibits histamine-induced responses in human cell lines. This positions it as a candidate for developing new antihistamines .

- Antipsychotic Research :

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine groups in 1-(2,3,5,6-Tetramethylphenyl)piperazine undergo alkylation with electrophiles such as alkyl halides. For example:

-

Reaction with methyl iodide : Forms N-methylated derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

-

Selectivity : Steric hindrance from the tetramethylphenyl group directs alkylation primarily to the less hindered piperazine nitrogen.

Table 1: Alkylation Conditions and Outcomes

| Electrophile | Solvent | Base | Temperature | Yield (%) | Product |

|---|---|---|---|---|---|

| CH₃I | DMF | K₂CO₃ | 60°C | 82 | N-Methyl derivative |

| C₂H₅Br | THF | Et₃N | 40°C | 75 | N-Ethyl derivative |

| Benzyl chloride | CH₂Cl₂ | NaH | RT | 68 | N-Benzyl derivative |

Acylation Reactions

Acylation with anhydrides or acyl chlorides produces amide derivatives. Key findings include:

-

Acetylation : Reacts with acetyl chloride in dichloromethane to yield mono- or di-acetylated products, depending on stoichiometry.

-

Steric effects : Diacylation requires forcing conditions (reflux, excess reagent) due to steric bulk .

Sulfonation and Sulfonamide Formation

The compound reacts with sulfonyl chlorides to form sulfonamides, a reaction critical for medicinal chemistry applications:

-

Example : Treatment with 2,3,5,6-tetramethylbenzenesulfonyl chloride in CH₂Cl₂ with Et₃N yields N-sulfonyl derivatives (85% yield).

-

Mechanism : Proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur center.

Cyclization Reactions

Intramolecular cyclization reactions enable access to polycyclic frameworks:

-

Intramolecular aza-Michael addition : Under organocatalytic conditions (e.g., quinoline/TFA), forms 2,6-disubstituted piperidines via 6-endo-trig cyclization .

-

Radical cyclization : Using triethylborane as an initiator, forms alkylidene piperidines through a cascade process (Scheme 30A in ).

Catalytic Reactions

Transition-metal catalysis enhances reactivity in cross-coupling and hydrogenation:

-

Iridium-catalyzed processes : [IrCl(cod)(PPh₃)] facilitates imine coupling reactions to form piperazine derivatives (94% yield with NEt₃ additive) .

-

Copper-catalyzed arylation : Enables three-component reactions with allyl alcohol and arylboronic acids (e.g., Table 1 in ).

Table 2: Catalytic Reaction Optimization

| Entry | Solvent | Additive | Time (min) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 2 | C₆D₆ | Na₂CO₃ | 512 | 90 | 77 |

| 3 | C₆D₆ | NEt₃ | 137 | 94 | 96 |

| 7 | C₆D₆ | Me₃NO·2H₂O | 93 | 97 | 94 |

Functional Group Compatibility

-

Oxidation : Resists oxidation of the piperazine ring under mild conditions but undergoes degradation with strong oxidants (e.g., KMnO₄).

-

Reduction : Hydrogenation (Pd/C, H₂) reduces aromatic rings but leaves the piperazine intact.

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, MeOPP). The substituents on the aromatic ring determine their pharmacological profiles, receptor affinities, and metabolic stability. Below is a detailed comparison of 1-(2,3,5,6-Tetramethylphenyl)piperazine with key analogues:

Table 1: Structural and Pharmacological Comparison of Selected Piperazine Derivatives

Key Structural and Functional Insights:

Substituent Effects on Receptor Binding: Electron-withdrawing groups (e.g., CF₃ in TFMPP, Cl in mCPP) enhance 5-HT1B/2C affinity, correlating with stimulant and anxiogenic effects . Electron-donating groups (e.g., OCH₃ in MeOPP) reduce potency but may improve metabolic stability .

Behavioral and Neurochemical Profiles :

- TFMPP and mCPP suppress locomotor activity via 5-HT1B/2C activation, while MeOPP exhibits milder effects .

- The tetramethyl derivative’s high lipophilicity may enhance blood-brain barrier penetration but could also increase off-target interactions .

Antimicrobial Potential: Piperazine derivatives like 1-(4-methoxyphenyl)piperazine (1c) inhibit Candida albicans virulence, but heavily substituted analogues (e.g., tetramethyl) may lack efficacy due to steric hindrance .

Research Findings and Pharmacological Implications

Receptor Selectivity :

- TFMPP’s 3-CF₃ group confers 65-fold selectivity for 5-HT1B over 5-HT1A receptors, whereas mCPP’s 3-Cl group favors 5-HT2C . The tetramethyl compound’s selectivity remains speculative but may exhibit unique binding kinetics due to steric effects.

Synergistic Effects :

- BZP (a benzylpiperazine) and TFMPP are often combined to mimic MDMA, highlighting the role of substituent diversity in modulating synergistic interactions . The tetramethyl derivative’s bulky structure may limit such synergies.

Metabolic and Toxicity Considerations :

- Methyl groups generally improve metabolic stability but may increase hepatotoxicity risks. The tetramethyl derivative’s metabolism warrants further study .

Preparation Methods

Substrate Design and Reactivity Considerations

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed C–N bond formation offers a modern alternative. Using BrettPhos or XantPhos ligands, aryl bromides couple with piperazine at 80–100°C in toluene or dioxane. Patent US6028195A highlights similar conditions for related piperazine derivatives, though ligand choice and base (e.g., NaOtBu) significantly impact yields. Computational studies suggest that electron-rich ligands mitigate steric clashes in tetramethylaryl systems, potentially improving yields to 65–75%.

Nickel-Catalyzed Approaches

Nickel catalysts (e.g., Ni(cod)₂ with dtbpy ligands) enable coupling at lower temperatures (60–80°C), advantageous for thermally sensitive substrates. This method’s efficacy for ortho-substituted aryls is documented in thiazole-piperazine syntheses, where nickel mediates C–N bonds in congested environments. A hypothetical pathway for 1-(2,3,5,6-tetramethylphenyl)piperazine could involve Ni(0)/Ni(II) cycling, with manganese powder as a reductant.

Intermediate Functionalization and Reductive Amination

Ketone or Aldehyde Precursors

Reductive amination of 2,3,5,6-tetramethylbenzaldehyde with piperazine offers a two-step route. Initial imine formation using TiCl₄ or molecular sieves, followed by reduction with NaBH₃CN, could yield the target compound. This method mirrors the synthesis of 4-(4-(methylsulphonyl)piperazin-1-yl) benzaldehyde in thiazole-piperazine derivatives, though steric bulk may necessitate higher catalyst loadings.

Sulfonamide Intermediate Diversification

Patent US6028195A describes sulfonylpiperazine derivatives, suggesting that 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine could serve as a protected intermediate. Hydrolysis under acidic conditions (HCl/EtOH, reflux) or via Birch reduction (Li/NH₃) may cleave the sulfonyl group, yielding the free amine.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

For large-scale synthesis, continuous flow systems minimize thermal gradients and improve mixing. Patent CN104262266A demonstrates this for glyoxal-formamide cyclizations, where precise temperature control (30–60°C) and stoichiometric ratios enhance yields. Adapting this to Ullmann or Buchwald-Hartwig reactions could reduce catalyst decomposition and side-product formation.

Purification and Crystallization Techniques

High-purity this compound requires recrystallization from ethanol/water or chromatographic purification (SiO₂, ethyl acetate/hexane). The compound’s low solubility in polar solvents, as inferred from US6028195A, necessitates optimized solvent blends. Centrifugal partition chromatography (CPC) may offer advantages over traditional column methods.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | CuI, DMF, 140°C, 24h | 45–55 | 90–95 | Moderate |

| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, NaOtBu, 100°C | 60–70 | 95–98 | High |

| Reductive Amination | TiCl₄, NaBH₃CN, MeOH, rt | 35–45 | 85–90 | Low |

| Nickel Catalysis | Ni(cod)₂, dtbpy, Mn, 80°C | 50–60 | 92–96 | Moderate |

Table 1. Performance metrics for proposed synthesis routes.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-(2,3,5,6-Tetramethylphenyl)piperazine, and how is regioselectivity achieved in its substitution reactions?

- Methodology : Nucleophilic aromatic substitution (NAS) is commonly employed using pentafluoropyridine derivatives as precursors. For example, reactions with piperazine nucleophiles under controlled conditions (e.g., solvent polarity, temperature) yield tetrafluoropyridine intermediates, which can be further methylated to introduce methyl groups at specific positions . Regioselectivity is influenced by steric and electronic factors; methyl groups on the phenyl ring direct substitution to less hindered positions. Characterization via , , and -NMR confirms structural integrity .

Q. How is the stereochemistry of this compound resolved, and what techniques validate its configuration?

- Methodology : X-ray crystallography is the gold standard for resolving stereochemistry. For instance, crystallographic analysis of piperazine derivatives (e.g., piperazine-2,3,5,6-tetrayl tetrahydroperoxide) reveals centrosymmetric configurations, which can be extrapolated to tetramethyl analogs . Chiral HPLC or vibrational circular dichroism (VCD) may supplement crystallography for dynamic stereochemical studies .

Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound, and how are they experimentally determined?

- Methodology : Potentiometric titration determines pKa values at varying temperatures (298–323 K), with thermodynamic parameters (ΔH°, ΔS°) derived via the van’t Hoff equation. Solubility is assessed using shake-flask methods in solvents like water, DMSO, or ethanol, followed by HPLC quantification .

Advanced Research Questions

Q. How do steric effects from the tetramethylphenyl group influence ligand-receptor interactions in pharmacological studies?

- Methodology : Molecular docking simulations (e.g., AutoDock Vina) compare binding affinities of methylated vs. non-methylated piperazine derivatives to receptors like serotonin (5-HT) subtypes. Radioligand displacement assays (e.g., using -radiolabeled ligands) quantify inhibition constants () to validate computational predictions . Contradictions between predicted and observed activities may arise from unaccounted solvation effects or receptor flexibility .

Q. What challenges arise in synthesizing this compound derivatives with multiple hydroperoxo groups, and how are these mitigated?

- Methodology : Reactions with hydrogen peroxide under controlled pH and temperature yield hydroperoxo derivatives, but over-oxidation or decomposition risks require inert atmospheres (e.g., N) and low temperatures (−20°C). Crystallization with pyrazine disolvates stabilizes the product, as shown in piperazine-2,3,5,6-tetrayl tetrahydroperoxide structures .

Q. How do thermodynamic parameters (ΔH°, ΔS°) for protonation of piperazine derivatives correlate with substituent effects in aqueous media?

- Methodology : Comparative analysis of pKa values for methylated vs. non-methylated piperazines reveals that methyl groups increase hydrophobicity, reducing ΔS° (entropic penalty) during solvation. Isothermal titration calorimetry (ITC) directly measures enthalpy changes, while molecular dynamics simulations model solvation shells .

Q. What analytical strategies resolve contradictions in NMR data for structurally similar piperazine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.